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Cat. No.: B046853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Aryloxyacetamides are a significant class of compounds in medicinal chemistry and drug

discovery, with a wide range of biological activities. Phenoxyacetonitrile serves as a crucial

intermediate in the synthesis of these valuable molecules. This document provides detailed

application notes and protocols for the synthesis of aryloxyacetamides, with a focus on the role

of phenoxyacetonitrile. The methodologies presented are based on recent, metal-free, and

environmentally friendly approaches.

Introduction
Aryloxyacetamides are traditionally synthesized via the Williamson ether synthesis, which often

requires harsh conditions and the use of organic solvents. More recent advancements have

focused on greener and more efficient methods. One such method involves the in-situ

generation and subsequent hydration of phenoxyacetonitrile. This intermediate can be

formed and then converted to the desired aryloxyacetamide in a one-pot reaction, or it can be

synthesized and isolated before being hydrated in a separate step.

The protocols outlined below detail a novel, metal-catalyst-free synthesis of aryloxyacetamides

from arylboronic acids and 2-bromoacetonitrile, where phenoxyacetonitrile is a key

intermediate.[1][2][3] This method, promoted by alkaline solutions of hydrogen peroxide, offers
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several advantages, including being environmentally friendly, having a short reaction time, and

being compatible with a variety of sensitive functional groups.[1][2][3]

Synthesis of Phenoxyacetonitrile (Intermediate)
A key step in the synthesis of aryloxyacetamides is the formation of the phenoxyacetonitrile
intermediate. While this intermediate is often generated in situ, it can be isolated. A control

experiment in a recent study demonstrated that when the one-pot synthesis of

aryloxyacetamides is performed in dimethylformamide (DMF) instead of water, the

phenoxyacetonitrile intermediate can be isolated in good yield.[1][2][3]

Experimental Protocol: Synthesis of Phenoxyacetonitrile
This protocol is adapted from the control experiment described by Guo et al. (2023).

Materials:

Phenylboronic acid

2-Bromoacetonitrile

Sodium hydroxide (NaOH)

Hydrogen peroxide (H₂O₂, 30% aq.)

Dimethylformamide (DMF)

Ethyl acetate

Brine

Anhydrous sodium sulfate

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle or oil bath
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Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask, add phenylboronic acid (0.5 mmol), 2-bromoacetonitrile (0.7 mmol),

sodium hydroxide (1.3 mmol), and DMF (3 mL).

Add hydrogen peroxide (30% aq., 0.08 mL) to the mixture.

Stir the reaction mixture at 80°C for 4 hours.

After the reaction is complete, allow the mixture to cool to room temperature.

Extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude

phenoxyacetonitrile.

The crude product can be purified by column chromatography on silica gel.

Expected Yield:

Approximately 74% isolated yield.[1][2]

One-Pot Synthesis of Aryloxyacetamides via
Phenoxyacetonitrile Intermediate
This protocol describes an efficient one-pot synthesis of aryloxyacetamides from arylboronic

acids and 2-bromoacetonitrile in water, proceeding through a phenoxyacetonitrile
intermediate.[1][2][3]

Experimental Workflow
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Reaction Setup

Reaction

Workup and Isolation

Arylboronic Acid (0.5 mmol)

Add H2O2 (30% aq., 0.08 mL)

2-Bromoacetonitrile (0.7 mmol) NaOH (1.3 mmol) H2O (3 mL)

Stir at 80°C for 4h

Cool to Room Temperature

Extract with Ethyl Acetate

Wash with Brine

Dry over Na2SO4

Concentrate

Purify by Column Chromatography

Final Aryloxyacetamide Product

Click to download full resolution via product page

Caption: One-pot synthesis workflow for aryloxyacetamides.
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Experimental Protocol: One-Pot Synthesis
Materials:

Arylboronic acid (0.5 mmol)

2-Bromoacetonitrile (0.7 mmol)

Sodium hydroxide (NaOH) (1.3 mmol)

Hydrogen peroxide (H₂O₂, 30% aq.) (0.08 mL)

Water (3 mL)

Ethyl acetate

Brine

Anhydrous sodium sulfate

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle or oil bath

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Procedure:

In a round-bottom flask, combine the arylboronic acid (0.5 mmol), 2-bromoacetonitrile (0.7

mmol), sodium hydroxide (1.3 mmol), and water (3 mL).

To this mixture, add 30% aqueous hydrogen peroxide (0.08 mL).
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Heat the reaction mixture to 80°C and stir for 4 hours in the air.

Upon completion, cool the reaction to room temperature.

Extract the aqueous mixture with ethyl acetate.

Wash the combined organic layers with brine.

Dry the organic layer over anhydrous sodium sulfate and filter.

Remove the solvent under reduced pressure.

Purify the resulting crude product by column chromatography on silica gel to yield the pure

aryloxyacetamide.

Reaction Mechanism
The reaction proceeds through a plausible tandem mechanism.[1][2]

Arylboronic Acid Sodium PhenolateH2O2, NaOH

H2O2

Phenoxyacetonitrile
(Intermediate D)

+ BrCH2CN

BrCH2CN
Peroxycarboximidic Acid

(Intermediate E)

+ HOO-

HOO-
Aryloxyacetamide+ H2O2

Click to download full resolution via product page

Caption: Plausible reaction mechanism.

Initially, the arylboronic acid undergoes ipso-hydroxylation in the presence of hydrogen

peroxide and sodium hydroxide to form a sodium phenolate.[1][2] This phenolate then reacts

with 2-bromoacetonitrile to produce the key intermediate, phenoxyacetonitrile (D).[1][2]

Subsequently, the hydroperoxide anion (HOO⁻), generated from hydrogen peroxide in the
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alkaline medium, performs a nucleophilic attack on the nitrile carbon of the

phenoxyacetonitrile.[1][2] This leads to the formation of a peroxycarboximidic acid

intermediate (E), which then rapidly reacts with another molecule of hydrogen peroxide to yield

the final aryloxyacetamide product.[1][2]

Quantitative Data
The one-pot synthesis method provides moderate to good yields for a variety of substituted

aryloxyacetamides.[2]
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Entry R¹ R² R³ Product Yield (%)

1 H H H

2-

phenoxyacet

amide

82

2 4-F H H

2-(4-

fluorophenox

y)acetamide

88

3 4-Cl H H

2-(4-

chlorophenox

y)acetamide

90

4 4-Br H H

2-(4-

bromophenox

y)acetamide

85

5 4-CH₃ H H

2-(p-

tolyloxy)aceta

mide

75

6 4-OCH₃ H H

2-(4-

methoxyphen

oxy)acetamid

e

78

7 2-F H H

2-(2-

fluorophenox

y)acetamide

80

8 2-Cl H H

2-(2-

chlorophenox

y)acetamide

85

9 2,4-diCl H H

2-(2,4-

dichlorophen

oxy)acetamid

e

86

10 3-F H H 2-(3-

fluorophenox

83
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y)acetamide

Reaction conditions: Arylboronic acid (0.5 mmol), 2-bromoacetonitrile (0.7 mmol), NaOH (1.3

mmol), H₂O₂ (30% aq., 0.08 mL), H₂O (3 mL) at 80°C for 4 h. Yields are for isolated products.

[2]

Conclusion
Phenoxyacetonitrile is a pivotal intermediate in the modern, efficient, and environmentally

conscious synthesis of aryloxyacetamides. The protocols provided herein, based on a metal-

free, one-pot reaction in water, offer a practical and advantageous alternative to traditional

methods. These procedures are well-suited for researchers and professionals in the field of

drug development, providing a reliable pathway to a diverse range of aryloxyacetamide

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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